6-Ethoxy-4-(pyrrolidin-1-yl)-3-tosylquinoline
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Overview
Description
6-Ethoxy-4-(pyrrolidin-1-yl)-3-tosylquinoline is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Scientific Research Applications
6-Ethoxy-4-(pyrrolidin-1-yl)-3-tosylquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-4-(pyrrolidin-1-yl)-3-tosylquinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through a Pfitzinger reaction, where an anthranilic acid derivative reacts with an aldehyde under acidic conditions to form the quinoline core.
Pyrrolidinylation: The pyrrolidine ring is introduced at the 4-position through a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group.
Tosylation: The tosyl group is introduced at the 3-position using tosyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-4-(pyrrolidin-1-yl)-3-tosylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Mechanism of Action
The mechanism of action of 6-Ethoxy-4-(pyrrolidin-1-yl)-3-tosylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-Ethoxy-4-(pyrrolidin-1-yl)quinoline: Lacks the tosyl group, which may affect its biological activity and chemical reactivity.
4-(Pyrrolidin-1-yl)-3-tosylquinoline: Lacks the ethoxy group, which may influence its solubility and interaction with molecular targets.
6-Ethoxy-3-tosylquinoline: Lacks the pyrrolidine ring, which may alter its pharmacokinetic properties.
Uniqueness
6-Ethoxy-4-(pyrrolidin-1-yl)-3-tosylquinoline is unique due to the presence of all three functional groups (ethoxy, pyrrolidinyl, and tosyl) on the quinoline core. This combination of functional groups can enhance its biological activity, solubility, and chemical reactivity, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
6-ethoxy-3-(4-methylphenyl)sulfonyl-4-pyrrolidin-1-ylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-3-27-17-8-11-20-19(14-17)22(24-12-4-5-13-24)21(15-23-20)28(25,26)18-9-6-16(2)7-10-18/h6-11,14-15H,3-5,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOQBUYHYOAAAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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